4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including the compound , often involves reactions with amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was reacted with appropriate amines in isopropanol, and the mixtures were refluxed for 12–48 hours . After reaching room temperature, water was added to precipitate out the products .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring substituted with various groups. In the case of “this compound”, the pyrimidine ring is substituted with a 4-chlorophenyl group at the 4th position and a pentyl group at the 6th position .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents present on the pyrimidine ring. For instance, 5-acetyl-4-aminopyrimidines reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[2,3-d]pyrimidine-2,6-dicarbonitrile .Scientific Research Applications
Inhibitor of Human Neutrophil Elastase
4-(4-Chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been identified as a potential inhibitor of human neutrophil elastase (HNE). This application is crucial in treating diseases involving HNE activity, suggesting a potential role in pulmonary applications via inhalation. The inhibitory activity was tested in fluorescent peptide substrate assays, showing the compound's effectiveness in this domain (Expert Opinion on Therapeutic Patents, 2009).
Structural Properties
This compound has been studied for its structural properties, particularly in crystalline form. Research has focused on its unique crystallization patterns and hydrogen bonding, contributing to our understanding of heterocyclic chemistry and molecular interactions. These findings are significant for developing new materials and compounds with specific desired properties (Acta Crystallographica Section C, 2004).
Chemosensor for Hg2+ Ions
The compound has been applied as a chemosensor, particularly for detecting Hg2+ ions. Its structure allows for a significant change in color in the presence of these ions, indicating its potential use in environmental and health monitoring. This application is critical given the health risks associated with mercury exposure (Research on Chemical Intermediates, 2021).
Future Directions
The future directions for the study of “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” and similar compounds could involve further exploration of their therapeutic potentials. This could include more detailed studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and efficacy evaluations in preclinical and clinical settings .
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. Other derivatives have shown inhibitory activities against EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (like cdk2 or egfr tyrosine kinase) and inhibit their activities . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis .
Biochemical Pathways
The inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase . Similarly, the inhibition of EGFR tyrosine kinase can affect various signaling pathways involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, suggesting good bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially have anti-proliferative effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMVSPYRXVUDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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